molecular formula C6H7FN2 B095444 3-Fluorobenzene-1,2-diamine CAS No. 18645-88-0

3-Fluorobenzene-1,2-diamine

Cat. No. B095444
CAS RN: 18645-88-0
M. Wt: 126.13 g/mol
InChI Key: OJSCBKGRGMBEEW-UHFFFAOYSA-N
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Patent
US07534793B2

Procedure details

A solution of 2-fluoro-6-nitro-phenylamine [K. L. Kirk and L. A. Cohen J. Org. Chem. 34, 384-389 (1969)] (1.05 g) in ethanol (50 ml) was hydrogenated over 10% palladium on carbon (0.5 g), filtered and evaporated to give a brown solid, used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[NH2:11]>C(O)C.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
used without purification

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.